![molecular formula C11H15N3O2 B2878799 (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide CAS No. 38678-61-4](/img/structure/B2878799.png)
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide is a synthetic compound that belongs to the family of amino acids. It is commonly known as L-AP3 and is used in scientific research for its ability to inhibit the group III metabotropic glutamate receptors (mGluRs). These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders.
Mechanism of Action
L-AP3 acts as a competitive antagonist of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, inhibiting their activation by glutamate. This leads to a decrease in neurotransmitter release and a reduction in synaptic plasticity, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
L-AP3 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in glutamate release, an increase in GABA release, and a decrease in neuronal excitability. These effects are thought to underlie the therapeutic potential of L-AP3 in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of L-AP3 is its selectivity for the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which allows for targeted inhibition of these receptors without affecting other glutamate receptors. However, L-AP3 has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of L-AP3 in scientific research. One area of interest is the development of more selective and potent inhibitors of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which could have improved therapeutic potential. Another area of interest is the investigation of the role of group III this compound in other neurological disorders, such as depression and anxiety. Finally, the use of L-AP3 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of L-AP3 involves the reaction of 3-phenylpropanoic acid with N,N-diisopropylethylamine (DIPEA) to form the corresponding acid chloride. This is then reacted with L-glutamic acid to form the corresponding amide. The final step involves the reduction of the carbonyl group to form the amino acid derivative (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide.
Scientific Research Applications
L-AP3 is widely used in scientific research for its ability to selectively inhibit the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDTHVQHUWCCI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.